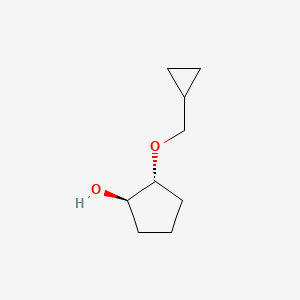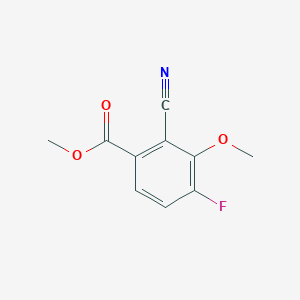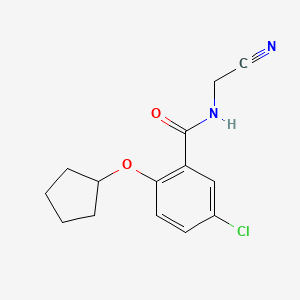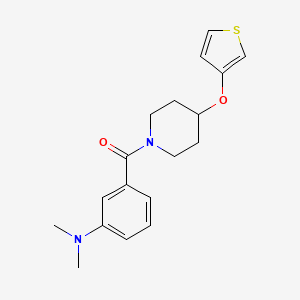![molecular formula C20H27N3O2S B2525419 1-[4-Methyl-2-(4-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone CAS No. 898606-17-2](/img/structure/B2525419.png)
1-[4-Methyl-2-(4-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-[4-Methyl-2-(4-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone" is a complex organic molecule that is likely to have significant biological activity based on its structural features. The presence of a thiazole ring, a morpholine moiety, and an imino group suggests that this compound could be a part of a class of molecules with potential pharmacological properties. The thiazole ring is a common feature in many biologically active compounds, and the morpholine ring is often seen in molecules with pharmacological importance, such as in inhibitors of phosphoinositide 3-kinase .
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through various organic reactions. The synthesis likely involves the formation of the thiazole ring followed by the attachment of the morpholine and phenyl groups. The synthesis of related compounds often requires careful control of reaction conditions to ensure the correct formation of the desired product .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using computational methods such as Gaussian09 software package, which includes various levels of theory like HF/6-31G(d) and B3LYP/6-311++G(d,p) . These studies provide detailed information on the geometrical parameters of the molecules, which are often in agreement with X-ray diffraction (XRD) data. The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets .
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from molecular orbital analyses, such as HOMO-LUMO studies, which help in understanding the charge transfer within the molecule. The presence of electronegative groups like the carbonyl group can make certain regions of the molecule more reactive. The negative charge often localizes over the carbonyl group, while the positive regions are over the rings, influencing how the molecule might undergo chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on the analyses of similar molecules. The first hyperpolarizability of these compounds is calculated to assess their potential role in nonlinear optics, indicating that they may have interesting electronic properties. Molecular electrostatic potential (MEP) analysis reveals the distribution of electronic charge across the molecule, which is important for understanding its physical properties and interactions with other molecules. The molecular docking studies suggest that such compounds could exhibit inhibitory activity against enzymes like TPII, indicating potential anti-neoplastic properties .
Applications De Recherche Scientifique
Thiazole Derivatives and Pharmacological Interest
Thiazole derivatives, such as 1,3-thiazolidin-4-ones, have shown a wide range of pharmacological properties, indicating a promising future in medicinal chemistry. These compounds are found in commercial pharmaceuticals and have potential activities against various diseases. The synthesis methodologies developed for these compounds, including green chemistry approaches, highlight their importance in drug development (Santos et al., 2018).
Chemical Sensors and Environmental Applications
4-Methyl-2,6-diformylphenol (DFP) based compounds, which share structural similarities with the query compound, have been utilized as chemosensors for detecting various analytes, including metal ions and anions. This indicates the potential of such compounds in environmental monitoring and safety applications. The sensitivity and selectivity of these sensors are crucial for detecting pollutants and toxic substances in the environment (Roy, 2021).
Advanced Oxidation Processes for Environmental Remediation
In the context of environmental science, studies on advanced oxidation processes (AOPs) for the degradation of organic pollutants, such as acetaminophen, reveal the potential for using chemical compounds in enhancing the degradation efficiency. These processes lead to various by-products and involve computational methods to predict reactivity, indicating the role of chemical compounds in environmental remediation efforts (Qutob et al., 2022).
Synthesis and Structural Properties of Related Compounds
The synthesis and exploration of structural properties of novel substituted thiazolidin-4-ones demonstrate the chemical diversity and potential applications of these compounds in creating new materials with desired properties. Such studies contribute to the understanding of the chemical behavior and potential industrial applications of thiazole derivatives (Issac & Tierney, 1996).
Propriétés
IUPAC Name |
1-[4-methyl-2-(4-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-15-5-7-18(8-6-15)21-20-23(16(2)19(26-20)17(3)24)10-4-9-22-11-13-25-14-12-22/h5-8H,4,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWCOUSUBKKFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=C(S2)C(=O)C)C)CCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2525337.png)



![(1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2525345.png)
![N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2525347.png)






![1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2525357.png)
![[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine](/img/structure/B2525358.png)